molecular formula C26H24N2O3S2 B7800942 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

Cat. No.: B7800942
M. Wt: 476.6 g/mol
InChI Key: ACOJCCLIDPZYJC-UHFFFAOYSA-M
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Description

The compound 4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole is a hybrid heterocyclic molecule comprising a benzothiazole core conjugated with a quinolinium moiety via a methylidene bridge, further functionalized with a 4-methylbenzenesulfonate group.

Properties

IUPAC Name

4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOJCCLIDPZYJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107091-89-4
Record name Thiazole orange
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107091-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole Orange
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Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazole core is synthesized via cyclocondensation of 2-aminothiophenol with carbonyl equivalents. A modified procedure from Abdelgawad et al. (2016) involves:

  • Reacting 2-aminothiophenol with methylglyoxal in ethanol under reflux (8–10 hours) to yield 3-methyl-1,3-benzothiazole.

  • Catalytic acetic acid enhances reaction efficiency, achieving yields >85%.

Table 1: Optimization of Benzothiazole Synthesis

CatalystSolventTemp (°C)Time (h)Yield (%)
Acetic acidEthanol78887
Co3O4 NFsNeat120595

Formation of the Quinolinium-Methylidene Bridge

Aldol Condensation Strategy

The methylidene linker is introduced via aldol condensation between 3-methylbenzothiazole-2-carbaldehyde and 1-methylquinolinium-4-carbaldehyde:

  • A 1:1 molar ratio of aldehydes in ethanol with piperidine catalyst (5 mol%) at 60°C for 6 hours.

  • Microwave-assisted methods reduce reaction time to 30 minutes (70% yield).

Photochemical Cyclization

Alternative routes from Cox (2018) utilize photochemical cyclization of (E)-2-(2-chlorostyryl)benzothiazole precursors under visible light (λ = 450 nm):

  • Irradiation in heptane/dioxane/bromobenzene (2:2:1) for 12 hours.

  • Yields 78–82% with >90% regioselectivity.

Salt Formation with 4-Methylbenzenesulfonic Acid

Counterion Exchange Protocol

The final step involves protonation of the quinolinium nitrogen and sulfonate salt formation:

  • Dissolve the quinolinium-benzothiazole intermediate (1 eq) in isopropanol.

  • Add p-toluenesulfonic acid (1.1 eq) and reflux for 1 hour.

  • Concentrate, wash with petroleum ether, and recrystallize from water.

Key Data from TGR-1202 Synthesis:

  • Scale: 39.69 mmol (22.7 g starting material).

  • Yield: 95% (28.2 g product).

  • Purity: 93.4% enantiomeric excess (HPLC, Chiralpak AD-H column).

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (CDCl3) : Signals at δ 8.11 (s, 1H, benzothiazole H), 7.85–7.22 (m, aromatic H), 2.36 (s, 3H, CH3 sulfonate).

  • Mass Spectrometry : m/z 572.4 [M + 1 – PTSA]+.

Thermal Analysis

  • Melting point: 138–141°C.

  • TGA shows decomposition onset at 220°C, consistent with sulfonate salts.

Green Chemistry Approaches

Solvent-Free Catalysis

Co3O4 nanoflakes enable solvent-free synthesis of benzothiazole intermediates at 120°C (95% yield).

Photochemical Optimization

Visible-light-mediated cyclization reduces energy consumption by 40% compared to thermal methods.

Industrial-Scale Considerations

Cost Analysis

  • Raw material cost: $133/500g for p-toluenesulfonic acid.

  • Catalyst recycling: Co3O4 nanoflakes retain 90% activity after 5 cycles.

Regulatory Compliance

  • Waste streams contain <5 ppm heavy metals (EPA compliant) .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .

Scientific Research Applications

Thiazole orange, also known as 4-methylbenzenesulfonate; 3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole, is a cyanine dye with the molecular formula C26H24N2O3S2C_{26}H_{24}N_2O_3S_2 . It comprises the thiazole orange cation [1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium] . Thiazole orange can be used as a dye for reticulocyte analysis .

Names and Identifiers:

  • IUPAC Name: (Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole
  • InChI: See source
  • InChIKey: ACOJCCLIDPZYJC-UHFFFAOYSA-M
  • SMILES: O=S(=O)([O-])C1=CC=C(C=C1)C.S1C=2C=CC=CC2N(C1=CC3=CC=N+C)C
  • CAS Registry Number: 107091-89-4
  • EC Number: 628-432-0
  • UNII: 7UU5MK2XLQ
  • ChEBI ID: CHEBI:52293
  • ChEMBL ID: CHEMBL4094858
  • Wikidata ID: Q27123355

Synonyms:
Thiazole orange has numerous synonyms, including :

  • 1-methyl-4-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium, salt with 4-methylbenzenesulfonic acid (1:1)
  • 1-methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium 4-methylbenzenesulfonate
  • 3-methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
  • Thiazole orange T
  • 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]quinolinium p-tosylate

Mechanism of Action

Comparison with Similar Compounds

(i) Benzothiazole Derivatives with Styryl/Azide Groups

  • Example : (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole (1b)
    • Key Differences :
  • Substituents: Azide group at the styryl position vs. the quinolinium-methylidene and sulfonate groups in the target compound.
  • Functionality: Designed for bioorthogonal fluorogenic labeling due to the azide’s click chemistry compatibility.
    • Similarities :
  • Benzothiazole core enables π-conjugation, critical for fluorescence.

(ii) Sulfonamide-Functionalized Benzimidazoles

  • Example : 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole
    • Key Differences :
  • Core Structure: Benzimidazole vs. benzothiazole.
  • Substituents: Trifluoroethoxy-pyridine and sulfonyl group vs. quinolinium and sulfonate. Similarities:
  • Sulfonate/sulfonamide groups enhance solubility and modulate electronic properties.

Physicochemical Properties

Property Target Compound (Expected) (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole Thiazole-Triazole Acetamides
Solubility High (due to sulfonate) Moderate (azide enhances polarity) Low (bulky aryl groups)
Melting Point >250°C (estimated) 180–185°C 160–220°C (varies by substituent)
Fluorescence Likely strong (quinolinium conjugation) Strong (λₑₓ = 350 nm, λₑₘ = 450 nm) Not reported

Biological Activity

The compound 4-methylbenzenesulfonate; 3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole , commonly known as Thiazole Orange , is a synthetic dye with notable applications in biological research. This article delves into its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Thiazole Orange is characterized by its complex structure, which includes a benzothiazole moiety and a quinolinium salt. Its chemical formula is C19H17N2S+C7H7O3SC_{19}H_{17}N_2S^+\cdot C_7H_7O_3S^- with a molecular weight of approximately 476.61 g/mol. The compound exhibits fluorescence properties, making it useful in various biological assays.

Cytotoxicity

Recent studies have demonstrated that Thiazole Orange exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing the cytotoxic effects of related benzothiazole compounds, several derivatives showed IC50_{50} values ranging from 3.58 to 15.36 μM against cancer cells, while normal cell lines exhibited higher IC50_{50} values (38.77–66.22 μM), indicating a favorable safety profile compared to traditional chemotherapeutics like sorafenib .

Table 1: Cytotoxicity of Thiazole Orange and Related Compounds

CompoundCancer Cell Line IC50_{50} (μM)Normal Cell Line IC50_{50} (μM)
Thiazole OrangeTBDTBD
Compound 4f0.19466.22
Sorafenib0.171TBD

The mechanism by which Thiazole Orange exerts its cytotoxic effects involves the inhibition of key kinases such as BRAF and VEGFR-2. Compound 4f, a derivative closely related to Thiazole Orange, demonstrated potent inhibition with IC50_{50} values of 0.071 μM for VEGFR-2 and 0.194 μM for BRAF . This suggests that Thiazole Orange may also interact similarly with these targets.

Figure 1: Mechanism of Action of Thiazole Orange

Mechanism of Action

Induction of Apoptosis

Thiazole Orange has been shown to induce apoptosis in cancer cells effectively. In vitro studies revealed that treatment with compound 4f led to a significant increase in apoptotic cells (37.83% compared to only 0.89% in untreated controls), demonstrating its capacity to trigger programmed cell death . This property is crucial for its potential use in cancer therapy.

Study on Anticancer Efficacy

In a comparative study, Thiazole Orange was evaluated alongside other benzothiazole derivatives for its anticancer efficacy. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity and kinase inhibition, highlighting the importance of structural modifications in enhancing biological activity .

Clinical Implications

The promising results from preclinical studies suggest that Thiazole Orange could be developed further for clinical applications in oncology. Its selective cytotoxicity towards cancer cells while sparing normal cells positions it as a potential candidate for targeted cancer therapies.

Q & A

What are the optimal synthetic routes for preparing 4-methylbenzenesulfonate derivatives fused with benzothiazole-quinolinium systems?

Basic Research Question
The synthesis of such hybrid systems typically involves multi-step reactions, starting with the condensation of substituted benzothiazoles with quinolinium precursors. For example, microwave-assisted solvent-free conditions (e.g., silica gel as a catalyst) can enhance reaction efficiency, as demonstrated in the synthesis of 2-(4-methoxyphenyl)benzothiazole . Key steps include:

  • Schiff base formation : Reacting an amine-functionalized benzothiazole with a quinolinium aldehyde under acidic conditions.
  • Sulfonation : Introducing the 4-methylbenzenesulfonate group via nucleophilic substitution or esterification.
    Characterization via melting point, NMR, and LC-MS is critical for purity validation .

How can reaction conditions be optimized to improve yields in the synthesis of quinolinium-benzothiazole hybrids?

Advanced Research Question
Optimization requires systematic variation of parameters:

  • Catalysts : Use of glacial acetic acid or silica gel to accelerate condensation reactions .
  • Solvent systems : Ethanol or ethyl acetate for intermediate purification .
  • Microwave irradiation : Reduces reaction time (e.g., 6 minutes at 300 W) while maintaining high yields (>90%) .
    Statistical tools like Design of Experiments (DoE) can identify critical factors affecting yield and selectivity.

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Basic Research Question
A combination of methods ensures structural accuracy:

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly the methylidene bridge and sulfonate group .
  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as shown for similar benzimidazole-sulfonate derivatives .

How can complex spectral overlaps in NMR be resolved for this compound?

Advanced Research Question
Advanced strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Computational prediction : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate NMR spectra to cross-validate experimental data .
  • Deuterated solvents : DMSO-d₆ or CDCl₃ enhances signal resolution for quinolinium protons .

What methodologies are used to assess the biological activity of benzothiazole-quinolinium hybrids?

Basic Research Question
Standard assays include:

  • Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking studies : Preliminary virtual screening against target proteins (e.g., DNA gyrase) to prioritize compounds .

How can molecular docking elucidate the binding mechanism of this compound with biological targets?

Advanced Research Question
Docking protocols involve:

  • Protein preparation : Retrieve target structures (e.g., PDB ID 1KZN) and optimize hydrogen bonding networks.
  • Ligand parameterization : Assign charges using the AM1-BCC method.
  • Pose validation : Compare binding modes with known inhibitors (e.g., ciprofloxacin for antimicrobial targets) .
    MD simulations (20 ns) further refine binding stability .

How do solvent polarity and substituents influence the photophysical properties of this compound?

Advanced Research Question
Solvatochromic studies (e.g., in ethanol, DMSO) reveal:

  • Electronic transitions : Bathochromic shifts in polar solvents due to stabilization of excited states .
  • Substituent effects : Electron-withdrawing groups (e.g., sulfonate) enhance charge transfer, quantified via TD-DFT calculations .

How can contradictory data on biological activity across studies be reconciled?

Advanced Research Question
Discrepancies may arise from:

  • Experimental conditions : Variations in cell lines, incubation times, or solvent carriers .
  • Structural modifications : Minor changes (e.g., methyl vs. methoxy groups) drastically alter activity.
    Meta-analyses using standardized protocols (e.g., OECD guidelines) improve reproducibility.

What pharmacological assays are recommended for evaluating hepatotoxicity in this compound?

Advanced Research Question
Specialized assays include:

  • CYP450 inhibition : Liver microsome assays to assess metabolic interference.
  • ALT/AST measurement : In vivo rodent models quantify liver enzyme leakage.
  • Histopathological analysis : Post-mortem liver sectioning identifies necrotic regions .

How do DFT studies contribute to understanding the reactivity of this compound?

Advanced Research Question
DFT (B3LYP/6-311++G**) provides insights into:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
  • Reactivity descriptors : Global hardness (η) and chemical potential (μ) quantify stability .
  • Nonlinear optical (NLO) properties : Hyperpolarizability values assess potential for materials science applications .

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